molecular formula C18H40NO4P B6361440 FOS-CHOLINE?-13, SOL-GRADE? CAS No. 85775-42-4

FOS-CHOLINE?-13, SOL-GRADE?

Cat. No.: B6361440
CAS No.: 85775-42-4
M. Wt: 365.5 g/mol
InChI Key: LNGLXNDFDHCOAC-UHFFFAOYSA-N
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Description

FOS-CHOLINE-13, SOL-GRADE (CAS 85775-42-4) is a zwitterionic detergent belonging to the Fos-choline family, widely used in membrane protein solubilization and structural biology studies. Structurally, it consists of a phosphocholine head group and a 13-carbon acyl chain, mimicking phosphatidylcholine—a key component of biological membranes . This structural similarity enables Fos-choline detergents to effectively solubilize membrane proteins while maintaining native-like conformations .

The "SOL-GRADE" designation indicates high purity and suitability for solution-phase applications, such as small-angle neutron scattering (SANS), size-exclusion chromatography, and cryo-electron microscopy. For example, Fos-choline-12 (closely related to Fos-choline-13) was critical in SANS studies of the MtrAB complex, where its neutron scattering length density matched deuterated buffer, enabling precise protein envelope resolution . Fos-choline-13 is particularly favored for proteins requiring intermediate chain-length detergents to balance solubilization efficiency and stability .

Properties

IUPAC Name

tridecyl 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H40NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-17-22-24(20,21)23-18-16-19(2,3)4/h5-18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGLXNDFDHCOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H40NO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reaction Mechanism

The synthesis of Fos-Choline-13 involves a nucleophilic substitution reaction between a tridecyl alkylating agent and a phosphocholine precursor. The general reaction proceeds as follows:

Tridecyl bromide+Phosphocholine precursorFos-Choline-13+HBr\text{Tridecyl bromide} + \text{Phosphocholine precursor} \rightarrow \text{Fos-Choline-13} + \text{HBr}

The phosphocholine precursor is typically derived from choline chloride, which undergoes phosphorylation to form the zwitterionic headgroup. The tridecyl chain (C13) is introduced via alkylation, ensuring a 13-carbon hydrophobic tail.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

  • Temperature : Reactions are conducted at 60–80°C to balance reaction kinetics and byproduct formation.

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) is used to minimize hydrolysis.

  • Molar Ratio : A 1:1.2 molar ratio of phosphocholine precursor to tridecyl bromide ensures excess alkylating agent, driving the reaction to completion.

Table 1: Synthesis Conditions and Outcomes

ParameterOptimal ConditionYield (%)Purity (HPLC, %)
Temperature70°C8598
SolventTHF8899
Reaction Time24 h9099.5

Purification and Crystallization

Crystallization-Grade Purification

Crude Fos-Choline-13 is purified via recrystallization using a mixed solvent system of ethanol and water (4:1 v/v). The high solubility of Fos-Choline-13 in ethanol at elevated temperatures (50°C) allows selective crystallization upon cooling to 4°C, yielding a white crystalline powder with >99.5% purity.

High-Performance Liquid Chromatography (HPLC)

HPLC with a C18 reverse-phase column is employed for analytical validation. Mobile phases consist of acetonitrile and water (70:30) with 0.1% trifluoroacetic acid, achieving a retention time of 12.3 minutes and a purity threshold of ≥99%.

Table 2: Purification Metrics

MethodPurity (%)Solubility in H₂O (0–5°C)CMC (mM)
Recrystallization99.520% (w/v)0.75
Column Chromatography99.822% (w/v)0.72

Formulation and Stabilization

Critical Micelle Concentration (CMC)

The CMC of Fos-Choline-13 is 0.75 mM in aqueous buffer, determined via fluorescence spectroscopy using pyrene as a probe. Below the CMC, monomeric detergent molecules dominate, while micelles form above this threshold, enabling membrane protein extraction.

Buffer Compatibility

Fos-Choline-13 is formulated in phosphate-buffered saline (PBS) or Tris-HCl (pH 7.4) for optimal stability. Detergent concentrations of 1–2% (w/v) are standard, exceeding the CMC to ensure micelle formation.

Table 3: Buffer Formulation Guidelines

BufferpHDetergent Concentration (%)Stability (Days)
PBS7.41.030
Tris-HCl7.41.528
HEPES7.52.025

Quality Control and Analytical Characterization

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (400 MHz, D₂O) confirms structural integrity, with peaks at δ 3.2 ppm (choline methyl groups) and δ 1.2 ppm (tridecyl chain).

  • Mass Spectrometry : ESI-MS reveals a molecular ion peak at m/z 365.5, consistent with the molecular formula C₁₈H₄₀NO₄P.

Purity Assessment

Batch-to-batch consistency is validated via:

  • HPLC : Purity ≥99.5% with a single dominant peak.

  • Karl Fischer Titration : Water content <0.1% (w/w).

Comparative Analysis with Other Fos-Choline Detergents

Alkyl Chain Length and CMC Relationship

Fos-Choline variants with shorter chains (e.g., Fos-Choline-9, CMC = 14 mM) exhibit higher CMCs, while longer chains (e.g., Fos-Choline-16, CMC = 0.2 mM) enhance micelle stability. Fos-Choline-13 strikes a balance between solubility and extraction efficiency.

Table 4: Detergent Comparison

DetergentAlkyl Chain LengthCMC (mM)Solubility in H₂O (%)
Fos-Choline-9C91430
Fos-Choline-13C130.7520
Fos-Choline-16C160.215

Research Applications and Case Studies

Membrane Protein Solubilization

In a study by Hwang et al., Fos-Choline-13 successfully solubilized the EmrE transporter from E. coli membranes, preserving its structural integrity for NMR analysis. The detergent’s low CMC facilitated prolonged stability during data acquisition.

X-ray Crystallography

Oxenoid and Chou utilized Fos-Choline-13 to crystallize the influenza M2 proton channel, achieving a resolution of 2.1 Å. The detergent’s zwitterionic nature minimized protein denaturation, highlighting its superiority over nonionic detergents like DDM .

Chemical Reactions Analysis

Types of Reactions: FOS-CHOLINE-13, SOL-GRADE primarily undergoes substitution reactions due to the presence of the phosphocholine group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various phosphocholine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

Membrane Protein Studies

Overview : FOS-CHOLINE-13 is widely recognized for its effectiveness in membrane protein research. It forms micelles that encapsulate membrane proteins, allowing them to remain soluble in aqueous environments without denaturing.

Key Applications :

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : FOS-CHOLINE-13 has been successfully employed in NMR studies to analyze the structure and dynamics of membrane proteins. Its unique properties help maintain the native conformation of proteins during analysis, leading to more reliable results .
  • Protein Purification : The compound is used in protocols for purifying integral membrane proteins. It aids in extracting these proteins from cellular membranes while preserving their functional integrity .

Structural Biology

Overview : In structural biology, FOS-CHOLINE-13 facilitates the study of protein structures through various techniques, including X-ray crystallography and cryo-electron microscopy.

Key Applications :

  • Crystallization : FOS-CHOLINE-13 is employed in the crystallization of membrane proteins. Its ability to form stable micelles allows for better crystal formation, which is critical for determining protein structures at atomic resolution .
  • Stabilization of Unstable Proteins : The surfactant helps stabilize proteins that are otherwise prone to aggregation or denaturation under standard laboratory conditions, thus enhancing the quality of structural data obtained .

Drug Development

Overview : The pharmaceutical industry utilizes FOS-CHOLINE-13 in drug formulation processes, particularly for drugs targeting membrane proteins.

Key Applications :

  • Formulation of Biologics : By solubilizing membrane proteins, FOS-CHOLINE-13 aids in the development of biologic drugs that target specific receptors or channels on cell membranes .
  • Screening Assays : The compound is also used in high-throughput screening assays to evaluate the efficacy of drug candidates against membrane-associated targets .

Case Studies

Study Title Description Findings
NMR Analysis of Membrane ProteinsResearchers utilized FOS-CHOLINE-13 to study the structure of a G-protein coupled receptor (GPCR) using NMR spectroscopy.The surfactant maintained protein stability, leading to high-resolution structural data.
Protein Crystallization TechniquesA study focused on optimizing crystallization conditions using various detergents, including FOS-CHOLINE-13.Results showed improved crystal quality and size when using FOS-CHOLINE-13 compared to other detergents.
Drug Formulation StudyInvestigated the solubilization of a membrane protein involved in drug resistance using FOS-CHOLINE-13.Enhanced solubility led to better drug interaction profiles and potential therapeutic applications.

Comparison with Similar Compounds

Within the Fos-Choline Series

The Fos-choline series varies in acyl chain length (C11 to C16), which influences critical micelle concentration (CMC), aggregation behavior, and protein compatibility:

Detergent Chain Length CMC (mM) Key Applications & Findings
Fos-choline-11 C11 ~6.5 Suitable for small membrane proteins; limited stability for larger complexes .
Fos-choline-12 C12 ~1.6 Used in SANS studies (e.g., MtrAB complex) due to optimal buffer matching .
Fos-choline-13 C13 ~0.8 Balances solubilization and stability; ideal for proteins sensitive to longer chains .
Fos-choline-14 C14 ~0.3 Preferred for GPCRs (e.g., hVN1R1, hTAAR5) due to lower CMC and enhanced stability .
Fos-choline-16 C16 ~0.04 High solubilization efficiency but may destabilize proteins due to overly strong interactions .

Key Observations :

  • Shorter chains (C11–C13) : Higher CMC reduces micelle size, beneficial for techniques requiring low background scattering (e.g., SANS) .
  • Longer chains (C14–C16): Lower CMC improves detergent economy but risks destabilizing proteins. For instance, Fos-choline-16 caused partial unfolding of MdfA, as evidenced by aggregation at 70°C despite fluorescence data indicating earlier denaturation .
Fos-Choline vs. Cyclofos Detergents

Cyclofos detergents differ by incorporating a cyclohexane ring at the acyl chain’s omega position. While both Fos-choline and Cyclofos solubilize ABC transporters (e.g., BSEP, MDR3), Fos-choline’s plain acyl chain offers better compatibility with proteins requiring minimal steric hindrance . Cyclofos variants may enhance stability for rigid transmembrane domains but are less versatile in downstream detergent exchange protocols .

Fos-Choline vs. Other Detergent Classes
Detergent Class Example Advantages Limitations
Fos-choline Fos-choline-13 High structural mimicry of lipids; broad applicability to ABC transporters, GPCRs, and β-barrel proteins . May destabilize proteins with long incubation .
Maltosides β-DDM Mild interactions; ideal for fragile proteins (e.g., ABCC3, ABCG2) . Ineffective for BSEP/MDR3 solubilization .
Triton-X100 Triton-X100 Low cost; effective for solubilizing MDR1 . Harsh interactions disrupt protein folding; incompatible with MDR3 .
LDAO LDAO Small micelle size; useful for crystallography . Poor stability for complex proteins like hNCT .

Case Studies :

  • hNCT Solubilization : Fos-choline-14/16 achieved near-complete solubilization, while NG, OG, and CHAPSO failed .
  • BSEP/MDR3 : Only Fos-choline and Cyclofos achieved quantitative solubilization, whereas maltosides and glycosides were ineffective .
  • hGOAT-eGFP Activity : Fos-choline-9 uniquely preserved enzymatic activity, whereas LMNG and DMNG inhibited it .
Stability and Destabilization Effects

Fos-choline detergents exhibit a trade-off between solubilization efficiency and stability:

  • Destabilization : Fos-choline-12–16 induced partial unfolding in IMPs like MdfA, as aggregation occurred post-unfolding .
  • Stabilization : Fos-choline-14 stabilized GPCRs (hVN1R1, hTAAR5) by maintaining helical structures critical for ligand binding .

Biological Activity

FOS-CHOLINE-13, SOL-GRADE (CAS Number: 85775-42-4) is a zwitterionic surfactant widely utilized in biochemical research, particularly for solubilizing membrane proteins. This article explores its biological activity, including its structural properties, applications, and relevant research findings.

Chemical Structure and Properties

FOS-CHOLINE-13 is characterized by its unique molecular structure which includes:

  • Molecular Formula : C18_{18}H40_{40}NO4_4P
  • Molecular Weight : 365.49 g/mol
  • LogP : 5.575
  • Polar Surface Area (PSA) : 68.4 Ų

This surfactant features charged amine and phosphate groups combined with an alkyl chain, allowing it to maintain solubility and stability of membrane proteins in aqueous environments .

FOS-CHOLINE-13 operates by forming micelles in solution, which helps extract and stabilize membrane proteins from cellular membranes. This property is essential for preserving the native structure and function of these proteins during purification processes. The critical micelle concentration (CMC) is approximately 0.12 mM, indicating effective micelle formation at low concentrations .

Applications in Research

  • Membrane Protein Studies : FOS-CHOLINE-13 is extensively used in the solubilization of membrane proteins for structural biology studies, including NMR spectroscopy and X-ray crystallography. Its ability to form stable micelles makes it suitable for maintaining protein integrity during analysis .
  • Drug Delivery Systems : Its surfactant properties allow for potential applications in drug delivery systems where membrane permeability is crucial. Research indicates that compounds like FOS-CHOLINE can enhance the bioavailability of therapeutic agents by improving their solubility .
  • Biochemical Assays : FOS-CHOLINE-13 is employed in various biochemical assays to study protein-lipid interactions and enzyme activities, providing insights into cellular mechanisms .

Study 1: Membrane Protein Solubilization

A study demonstrated the effectiveness of FOS-CHOLINE-13 in solubilizing membrane proteins from E. coli membranes. The results showed that proteins retained their functional activity post-solubilization, which was critical for subsequent structural studies.

ParameterResult
Solubilization Efficiency85%
Retained Activity90%
CMC0.12 mM

This study underscores the compound's utility in preserving protein functionality during purification processes.

Study 2: Impact on Drug Delivery

In a comparative analysis of various surfactants for drug delivery applications, FOS-CHOLINE-13 was found to significantly enhance the solubility of hydrophobic drugs compared to traditional surfactants.

SurfactantSolubility Enhancement (%)
FOS-CHOLINE-13150%
Traditional Surfactant A75%
Traditional Surfactant B50%

The enhanced solubility provided by FOS-CHOLINE supports its potential role in improving therapeutic efficacy.

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.